[4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate
Description
The compound [4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate is a chalcone-derived ester featuring a 4-methylbenzoate group esterified to a phenyl ring substituted at position 4 with an (E)-configured enoyl moiety. The (E)-stereochemistry of the double bond and the electron-donating methoxy substituents are critical to its physicochemical properties and interactions with biological targets .
Properties
IUPAC Name |
[4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O6/c1-17-5-7-20(8-6-17)26(28)32-21-13-9-18(10-14-21)22(27)15-11-19-12-16-23(29-2)25(31-4)24(19)30-3/h5-16H,1-4H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZKSGMIWGTDTD-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=C(C(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=C(C(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,4-trimethoxybenzaldehyde and 4-methylbenzoic acid.
Condensation Reaction: The 2,3,4-trimethoxybenzaldehyde undergoes a condensation reaction with 4-methylbenzoic acid in the presence of a base such as sodium hydroxide to form the intermediate compound.
Esterification: The intermediate compound is then esterified using a reagent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced aromatic compounds.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Properties
Cinnamic acid derivatives, including [4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate, have been studied for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals, thereby reducing oxidative stress in cells. A study demonstrated that similar derivatives exhibited significant antioxidant activity in vitro, suggesting potential therapeutic applications in preventing oxidative damage associated with various diseases .
2. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Derivatives of cinnamic acid have been reported to possess antibacterial and antifungal properties. For instance, studies have indicated that certain cinnamic acid derivatives inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be developed into a novel antimicrobial agent .
3. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of cinnamic acid derivatives. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). A study found that similar compounds reduced inflammation markers in animal models, indicating potential applications in treating inflammatory diseases .
Agricultural Applications
1. Plant Growth Regulators
Cinnamic acid derivatives are being explored as plant growth regulators. Their ability to enhance growth and yield in various crops has been documented. For example, studies have shown that certain derivatives can stimulate root development and improve resistance to environmental stressors .
2. Pest Control
The compound may also serve as a natural pesticide due to its bioactive properties against pests and pathogens affecting crops. Research has indicated that cinnamic acid derivatives can deter herbivorous insects and inhibit fungal pathogens, providing a dual function as both a growth enhancer and pest deterrent .
Materials Science Applications
1. Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its structure allows for the incorporation into polymer matrices to improve mechanical strength and thermal stability .
2. Photovoltaic Materials
Research is ongoing into the use of cinnamic acid derivatives in organic photovoltaic materials. Their ability to absorb light and convert it into energy makes them suitable candidates for developing efficient solar cells .
Data Summary Table
Mechanism of Action
The mechanism of action of [4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate involves its interaction with various molecular targets. The trimethoxyphenyl group can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. Additionally, the compound can bind to receptors and modulate signaling pathways, contributing to its anti-inflammatory and anti-microbial activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Enoyl-Substituted Phenyl Esters
Compound A : 4-[(2E)-3-(3-Chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate (CAS 329777-47-1)
- Key Differences : Replaces the 2,3,4-trimethoxyphenyl group with a 3-chlorophenyl substituent.
- Molecular Weight : 376.84 g/mol (vs. ~408 g/mol for the target compound, estimated based on additional methoxy groups).
- The shared 4-methylbenzoate ester suggests similar hydrolytic stability .
Compound B : 4-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl methacrylate
- Key Differences : Uses a methacrylate ester instead of 4-methylbenzoate and a 3,4-dimethoxyphenyl group.
- Implications : Methacrylate esters are more prone to polymerization under UV light, which may limit stability. The reduced methoxy substitution (3,4- vs. 2,3,4-) likely decreases planarity and π-π stacking interactions in crystalline states .
Compound C : 4-[3-(4-Methoxyphenyl)prop-2-enoyl]phenyl phenylcarbamate (Compound 30, )
- Key Differences : Replaces the 4-methylbenzoate ester with a phenylcarbamate group and substitutes the 2,3,4-trimethoxyphenyl with a 4-methoxyphenyl group.
- Biological Activity : Exhibits 51.8% nematode mortality at 24 hours, attributed to the carbamate group’s electrophilic reactivity. The target compound’s trimethoxy groups may enhance bioactivity due to increased lipophilicity and hydrogen bonding .
Substituent Effects on Physicochemical Properties
Methoxy vs. Halogen Substituents
- Trimethoxyphenyl Groups: Electron-donating methoxy groups enhance resonance stabilization and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces).
- Chlorophenyl Groups : Electron-withdrawing Cl substituents reduce solubility in polar solvents but improve stability against oxidative degradation .
Ester vs. Carbamate Linkages
- 4-Methylbenzoate Esters : Provide moderate hydrolytic stability and lipophilicity, balancing bioavailability and metabolic resistance.
- Carbamates : Introduce hydrogen-bonding capabilities (via NH groups) and higher melting points (e.g., 147–148°C for Compound 30) but may reduce metabolic stability due to enzymatic hydrolysis .
Anticancer Potential
- Stilbene Analogs (e.g., ): Derivatives like (E)-1-[4-(methylsulfanyl)phenyl]-2-(2,3,4-trimethoxyphenyl)ethene show CYP1A1/CYP1B1 inhibition (IC₅₀ = 0.9–1.0 µM), linked to chemopreventive activity. The target compound’s enoyl-ester scaffold may similarly interact with cytochrome P450 enzymes .
- Chalcone Derivatives (): Compounds with benzylsulfanyl groups exhibit antimalarial activity (e.g., 41–90% yield, 98–188.5°C mp). The target’s trimethoxy groups could enhance antiparasitic effects via similar mechanisms .
Nematicidal Activity
Data Tables
Table 1: Structural and Physical Properties
*Estimated based on structural analogs.
Biological Activity
The compound [4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Structural Formula
The molecular structure of this compound can be represented as follows:
- IUPAC Name : 4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl 4-methylbenzoate
- Molecular Formula : C22H24O5
- Molecular Weight : 368.43 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Purity | >90% |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study focusing on structurally related compounds demonstrated that they could inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Case Study: MCF-7 Cell Line
In a specific case study involving the MCF-7 cell line:
- Concentration Range : 10 to 50 μM
- Effect : Significant reduction in cell viability was observed.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.
The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6.
Q & A
Q. What are the recommended synthetic routes for [compound], and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via chalcone-forming Claisen-Schmidt condensation, where a ketone and aldehyde undergo base-catalyzed coupling. Key steps include:
Q. Table 1: Comparative Synthesis Conditions
| Reactant Ratio | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|---|
| 1:1.2 | Ethanol | NaOH | 60 | 75 | 98% | |
| 1:1.5 | THF | KOH | 50 | 68 | 95% |
Optimization Tips : Excess aldehyde (1.2–1.5 equiv) improves yield. Polar aprotic solvents (e.g., THF) enhance solubility but may require longer reaction times.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of [compound]?
Methodological Answer:
- ¹H/¹³C-NMR :
- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch of ester and enone) .
- HRMS : Exact mass validation (e.g., m/z calc. for C₂₈H₂₆O₇: 486.1680) .
Validation Protocol : Compare experimental data with computational predictions (e.g., Gaussian for NMR) and crystallographic data (if available) .
Advanced Research Questions
Q. What computational methods predict the biological activity of [compound], and how do docking results compare with experimental data?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., CYP1 enzymes or SARS-CoV-2 protease ).
- Key Parameters :
Case Study : A chalcone analog showed a docking score of -8.2 kcal/mol for CYP1B1, aligning with experimental IC₅₀ = 1.0 µM .
Q. How do crystallographic studies resolve the stereochemical configuration of [compound], and what are the implications for reactivity?
Methodological Answer:
Reactivity Implications : Planar structure enhances electrophilicity for nucleophilic attack at the α,β-unsaturated site .
Q. How should researchers address discrepancies in reported biological activities across studies?
Methodological Answer: Stepwise Approach :
Assay Conditions : Compare cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
Compound Purity : Validate via HPLC (>95%) and mass spectrometry .
Statistical Analysis : Use ANOVA to assess inter-study variability (p < 0.05 threshold) .
Example : Variability in CYP1A2 inhibition (IC₅₀ = 50 µM vs. >100 µM) may arise from differential protein expression levels .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Formulation : Use PEG-400/water (70:30) or dimethylacetamide for parenteral administration.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) at the ester moiety to enhance permeability .
- Pharmacokinetics : Monitor plasma half-life (t₁/₂) via LC-MS/MS; aim for t₁/₂ > 4 hours .
Data Contradiction Analysis
Example Contradiction : Conflicting reports on anti-inflammatory efficacy.
Resolution Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
